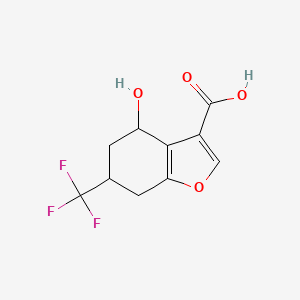
4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: is a complex organic compound characterized by the presence of a trifluoromethyl group and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives under reflux conditions in nitrobenzene . Another approach includes the use of trifluoroacetimidoyl chloride derivatives with sodium hydride in acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation methods has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is used as a building block for the synthesis of various heterocyclic compounds .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in various biological effects.
Comparison with Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but has a different ring structure.
4-Hydroxy-2-(trifluoromethyl)quinoline: Another compound with a trifluoromethyl group, but with a quinoline ring.
Uniqueness: The uniqueness of 4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid lies in its benzofuran ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
4-Hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H9F3O4
- Molecular Weight : 250.17 g/mol
- CAS Number : 1420793-47-0
The compound features a tetrahydrobenzofuran ring with a hydroxyl group and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : Its structural features suggest it may possess antioxidant properties, which could protect cells from oxidative stress.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for anticancer therapy.
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Case Studies
-
Anticancer Research :
A study published in Molecules highlighted the compound's potential as an anticancer agent. It was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis. -
Metabolic Pathway Analysis :
Another investigation focused on the inhibition of metabolic enzymes by this compound. The results indicated significant inhibition rates that could lead to altered metabolic profiles in treated cells . -
Oxidative Stress Protection :
Research evaluating the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in conditions associated with oxidative stress .
Properties
Molecular Formula |
C10H9F3O4 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4,6,14H,1-2H2,(H,15,16) |
InChI Key |
VOTQTWQZMGNCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C1O)C(=CO2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















